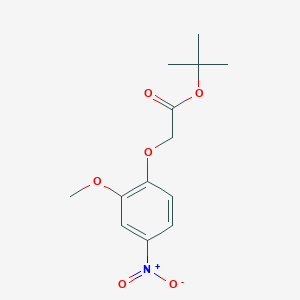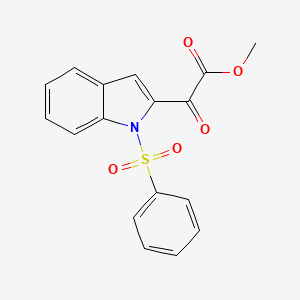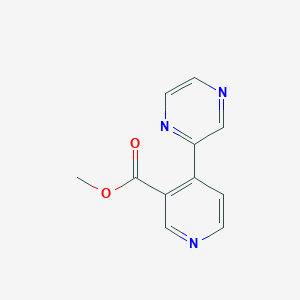![molecular formula C24H21NO4 B8343634 4-[3-(Dibenzylamino)phenyl]-2,4-dioxobutanoic acid](/img/structure/B8343634.png)
4-[3-(Dibenzylamino)phenyl]-2,4-dioxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Dibenzylamino)phenyl]-2,4-dioxobutanoic acid is an organic compound belonging to the class of phenylbenzamines. This compound is characterized by its aromatic structure, consisting of a benzyl group that is N-linked to a benzamine. It has a molecular formula of C24H21NO4 and a molecular weight of 387.428 Da .
Preparation Methods
The synthesis of 4-[3-(dibenzylamino)phenyl]-2,4-dioxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzylamine intermediate: This involves the reaction of benzyl chloride with aniline in the presence of a base to form N-benzylaniline.
Coupling with a diketone: The N-benzylaniline is then coupled with a diketone, such as acetylacetone, under acidic conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
4-[3-(dibenzylamino)phenyl]-2,4-dioxobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[3-(dibenzylamino)phenyl]-2,4-dioxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in inhibiting specific enzymes involved in disease pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-[3-(dibenzylamino)phenyl]-2,4-dioxobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit the activity of tyrosine-protein phosphatase non-receptor type 1, which plays a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream biological effects .
Comparison with Similar Compounds
Similar compounds to 4-[3-(dibenzylamino)phenyl]-2,4-dioxobutanoic acid include other phenylbenzamines and diketones. Some examples are:
N-benzylaniline: A precursor in the synthesis of the target compound.
Acetylacetone: A diketone used in the coupling reaction.
Phenylmethylamines: Compounds with similar aromatic structures and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which distinguish it from other related compounds .
Properties
Molecular Formula |
C24H21NO4 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
4-[3-(dibenzylamino)phenyl]-2,4-dioxobutanoic acid |
InChI |
InChI=1S/C24H21NO4/c26-22(15-23(27)24(28)29)20-12-7-13-21(14-20)25(16-18-8-3-1-4-9-18)17-19-10-5-2-6-11-19/h1-14H,15-17H2,(H,28,29) |
InChI Key |
RMWVENXKUQXLPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=CC(=C3)C(=O)CC(=O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
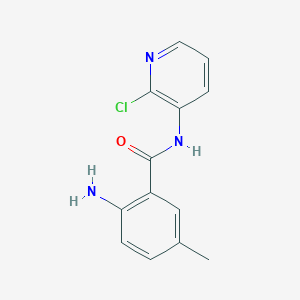
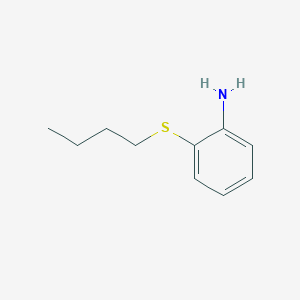
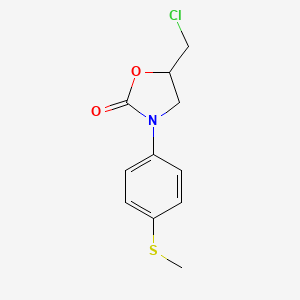
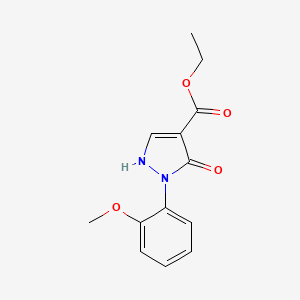
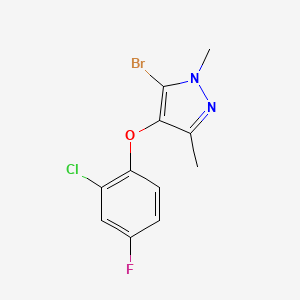
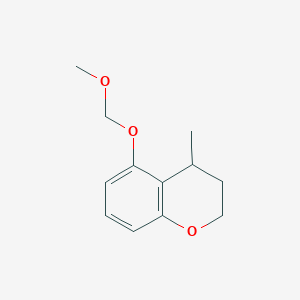
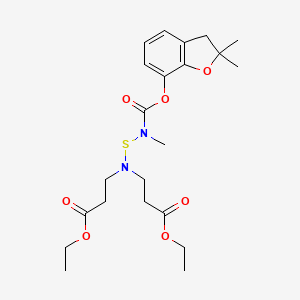
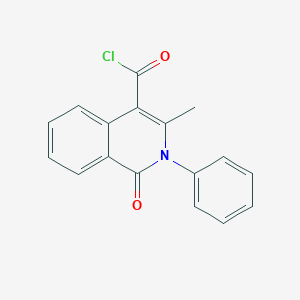
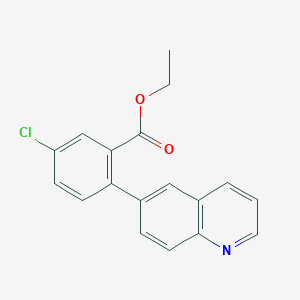

![4-[[4-(Methoxycarbonyl)phenoxy]methyl]-piperidine](/img/structure/B8343624.png)
